2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate

Catalog No.
S13007662
CAS No.
652138-46-0
M.F
C18H12BrNO3
M. Wt
370.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxy...

CAS Number

652138-46-0

Product Name

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate

IUPAC Name

(2-acetyl-4-bromonaphthalen-1-yl) pyridine-4-carboxylate

Molecular Formula

C18H12BrNO3

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C18H12BrNO3/c1-11(21)15-10-16(19)13-4-2-3-5-14(13)17(15)23-18(22)12-6-8-20-9-7-12/h2-10H,1H3

InChI Key

XVBFCWXUMLZQRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)OC(=O)C3=CC=NC=C3

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is a complex organic compound characterized by its unique molecular structure and functional groups. Its molecular formula is C18H12BrNO3C_{18}H_{12}BrNO_3, with a molecular weight of approximately 370.197 g/mol. This compound features a bromonaphthalene moiety, an acetyl group, and a pyridine-4-carboxylate group, contributing to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

The chemical reactivity of 2-acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate can be attributed to its electrophilic and nucleophilic sites. Common reactions include:

  • Acylation Reactions: The acetyl group can undergo further acylation, increasing the complexity of the molecular structure.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming amides or esters, respectively.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Research indicates that 2-acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate possesses notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease processes. The presence of the bromonaphthalene and pyridine moieties suggests possible interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 2-acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of 4-Bromonaphthalene Derivative: Starting from naphthalene, bromination is performed to introduce the bromine atom.
  • Acetylation: The bromonaphthalene derivative undergoes acetylation using acetyl chloride or acetic anhydride to form 2-acetyl-4-bromonaphthalene.
  • Pyridine Carboxylation: This intermediate is then reacted with pyridine-4-carboxylic acid or its derivatives under specific conditions (e.g., using coupling reagents) to yield the final product.

This multi-step process allows for the precise construction of the desired compound while enabling modifications at various stages .

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its biological activity.
  • Organic Synthesis: The compound can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing novel materials, including polymers and dyes .

Interaction studies involving 2-acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate focus on understanding how this compound interacts with biological systems. Preliminary studies suggest that it may interact with specific receptors or enzymes, potentially leading to therapeutic effects. Further research is required to elucidate these interactions fully and determine the compound's mechanism of action .

Several compounds share structural similarities with 2-acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-AcetylpyridineC8H9NOC_8H_9NOSimple structure, widely used in synthesis
4-BromonaphthaleneC10H7BrC_{10}H_7BrBrominated naphthalene derivative
Pyridine-4-carboxylic acidC6H5NO2C_6H_5NO_2Contains carboxylic acid functional group
2-Acetyl-5-bromopyridineC10H8BrNC_{10}H_8BrNAcetylated pyridine derivative

Uniqueness

2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is unique due to its combination of a bromonaphthalene structure with a pyridine carboxylate moiety, which may enhance its biological activity compared to simpler analogs. Its specific arrangement allows for diverse chemical reactivity and potential applications that are not achievable with other similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

369.00006 g/mol

Monoisotopic Mass

369.00006 g/mol

Heavy Atom Count

23

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